N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine
Description
N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine is a bicyclic amine derivative featuring a pyridine ring linked to a cyclobutyl group at position 3, which is further connected to an oxane (tetrahydropyran) ring via an amine group at position 4 (Figure 1). The compound’s unique architecture combines a rigid cyclobutyl moiety with the hydrogen-bonding capability of the oxan-4-amine group, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-pyridin-3-ylcyclobutyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11(10-15-5-1)12-8-14(9-12)16-13-3-6-17-7-4-13/h1-2,5,10,12-14,16H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDXXCKHZYISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2CC(C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include derivatives with pyridine, oxane, or cyclobutyl substituents. Key comparisons are summarized in Table 1 .
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
Table 2: Physical and Spectroscopic Data Comparison
- Melting Points : The cyclopropyl-pyrazole derivative in has a moderate melting point (104–107°C), suggesting that the target compound’s cyclobutyl group could raise or lower this range depending on crystal packing .
- Spectroscopy : Pyridine protons in analogous compounds resonate near δ 8.8–9.0 ppm, while oxane protons typically appear at δ 3.0–4.5 ppm . The absence of data for the target compound underscores the need for experimental characterization.
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